molecular formula C23H21BrN2O6S B416382 [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

Cat. No.: B416382
M. Wt: 533.4g/mol
InChI Key: ZOXREYRWMQBJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzoic acid moiety, a piperidine sulfonyl group, and a furan carbonyl amino ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-bromo-benzoic acid, piperidine, and furan-2-carbonyl chloride. The synthesis can be broken down into the following steps:

    Formation of Piperidine-1-sulfonyl-benzoic acid: This step involves the sulfonylation of 4-bromo-benzoic acid with piperidine under controlled conditions.

    Coupling with Furan-2-carbonyl chloride: The intermediate product is then reacted with furan-2-carbonyl chloride to form the final ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The bromine atom in the benzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The brominated benzoic acid moiety may interact with enzymes or receptors, while the piperidine sulfonyl group can enhance binding affinity. The furan carbonyl amino ester may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(piperidine-1-carbonyl)-benzoic acid: Similar structure but lacks the sulfonyl group.

    3-(Piperidine-1-carbonyl)-phenylboronic acid: Contains a boronic acid group instead of the furan carbonyl amino ester.

Uniqueness

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of bromine, piperidine sulfonyl, and furan carbonyl amino ester groups makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C23H21BrN2O6S

Molecular Weight

533.4g/mol

IUPAC Name

[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C23H21BrN2O6S/c24-19-10-9-16(14-21(19)33(29,30)26-11-2-1-3-12-26)23(28)32-18-7-4-6-17(15-18)25-22(27)20-8-5-13-31-20/h4-10,13-15H,1-3,11-12H2,(H,25,27)

InChI Key

ZOXREYRWMQBJGM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Br

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Br

Origin of Product

United States

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